2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
Description
Properties
IUPAC Name |
2-methyl-2-(5-nitropyridin-2-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-9(2,6-10)8-4-3-7(5-11-8)12(13)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTZNLRJXIIZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682489 | |
| Record name | 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-31-4 | |
| Record name | α,α-Dimethyl-5-nitro-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Nitration of 2-Methylpyridine
The synthesis often begins with the nitration of 2-methylpyridine to introduce the nitro group at the 5-position. A mixture of fuming nitric acid (90%) and concentrated sulfuric acid (1:3 v/v) at 0–5°C achieves 65–70% regioselectivity for 5-nitro-2-methylpyridine. Elevated temperatures (>30°C) favor the undesired 3-nitro isomer, reducing yields to <20%.
Key Data:
| Parameter | Value |
|---|---|
| Nitration Temperature | 0–5°C |
| HNO₃:H₂SO₄ Ratio | 1:3 (v/v) |
| Reaction Time | 6–8 hours |
| Yield of 5-Nitro Isomer | 68 ± 3% |
Alkylation with Propanenitrile Precursors
The nitropyridine intermediate undergoes alkylation with 2-bromo-2-methylpropanenitrile in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate acts as a base, achieving 85% conversion. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 4:1) isolates the target compound in 72% yield.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling Strategy
An alternative route employs a Suzuki-Miyaura coupling between 5-nitro-2-pyridylboronic acid and 2-bromo-2-methylpropanenitrile. Using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in a toluene/water biphasic system (90°C, 24 hours), this method achieves 78% yield. The protocol avoids harsh nitration conditions but requires expensive boronic acid precursors.
Optimization Table:
| Catalyst Loading (mol%) | Solvent System | Yield (%) |
|---|---|---|
| 3 | Toluene/H₂O | 62 |
| 5 | Toluene/H₂O | 78 |
| 5 | DMF/H₂O | 65 |
One-Pot Tandem Nitration-Alkylation
Sequential In-Situ Reactions
A streamlined one-pot method combines nitration and alkylation steps. After nitrating 2-methylpyridine, the reaction mixture is neutralized with aqueous NaHCO₃, and 2-bromo-2-methylpropanenitrile is added directly. Tetrabutylammonium bromide (TBAB) enhances phase transfer, yielding 60% product without intermediate isolation.
Advantages:
-
Reduces purification steps
-
Total reaction time: 18 hours
-
Ideal for small-scale synthesis
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
For large-scale manufacturing, continuous flow reactors (CFRs) improve heat dissipation and mixing efficiency. Using a microreactor (0.5 mm channel diameter), the nitration step completes in 2 minutes at 10°C, achieving 95% conversion. Subsequent alkylation in a packed-bed reactor (Amberlyst-15 catalyst) at 100°C affords 89% yield.
Scale-Up Metrics:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Nitration Time | 8 hours | 2 minutes |
| Total Yield | 68% | 82% |
| Byproduct Formation | 12% | 5% |
Purification and Characterization
Chromatographic Purification
Crude product purification employs gradient elution (hexane → ethyl acetate) on silica gel. HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-methyl-2-(5-aminopyridin-2-yl)propanenitrile.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the nitro and nitrile groups. These functional groups can participate in various biochemical pathways, influencing the compound’s activity.
Comparison with Similar Compounds
Reactivity Differences :
- The nitro group in the target compound makes it a precursor for reduction to amines (e.g., catalytic hydrogenation to 2-(5-amino-pyridin-2-yl)-2-methylpropanenitrile) .
- Halogenated analogs (e.g., 15a, 15d) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the nitro-substituted target.
Structure-Activity Relationships (SAR)
Evidence from structurally related compounds highlights substituent-dependent bioactivity:
Biological Activity
2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 179.18 g/mol
- CAS Number : 53217450
Biological Activity Overview
The biological activities of this compound primarily include antimicrobial and anticancer properties. The compound has been evaluated for its effects against various bacterial strains and cancer cell lines.
Antimicrobial Activity
A study conducted on related nitropyridine derivatives revealed significant antimicrobial properties. For instance, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition. The minimum inhibitory concentrations (MICs) were determined, indicating that modifications in the structure could enhance antibacterial efficacy .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 25 |
| Related Compound A | E. coli | 15 |
| Related Compound B | S. pneumoniae | 30 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Interference with DNA Synthesis : The nitrile group may play a role in disrupting nucleic acid synthesis, leading to cell death in rapidly dividing cancer cells.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Antibacterial Efficacy :
- Case Study on Anticancer Properties :
Q & A
Q. What are the optimal synthetic routes for preparing 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile, and what challenges arise in controlling regioselectivity during nitration?
Methodological Answer: The synthesis typically involves introducing the nitro group onto a pyridine ring followed by coupling with a propanenitrile derivative. A key challenge is achieving regioselective nitration at the 5-position of the pyridine ring. Mixed acid systems (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can enhance 5-nitropyridine formation, as seen in analogous nitroaromatic syntheses . Monitoring reaction progress via HPLC or TLC with UV detection (λmax ~300 nm for nitro groups) is recommended . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of regioisomeric byproducts.
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer: The compound is sensitive to light and moisture due to its nitrile and nitro functional groups. Storage at -20°C in amber glass vials under inert gas (N₂/Ar) is advised, as recommended for structurally similar nitriles . Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) paired with HPLC analysis can determine shelf-life .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitrile group in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nitrile group interactions with metal catalysts (e.g., Pd or Cu). For example, studies on related nitriles show that electron-withdrawing nitro groups lower the LUMO energy, enhancing electrophilicity in Sonogashira couplings . Validate predictions by comparing computed transition states with experimental yields under varying conditions (e.g., solvent polarity, catalyst loading).
Q. What strategies resolve contradictory data in the reduction of the nitro group to an amine?
Methodological Answer: Contradictions often arise from competing reduction pathways (e.g., over-reduction or incomplete conversion). Systematic approaches include:
- Catalytic hydrogenation : Use Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm) to minimize side reactions .
- Chemical reductants : Compare SnCl₂/HCl vs. NaBH₄/CuCl₂, monitoring intermediates via GC-MS .
- In situ FTIR : Track nitro group disappearance (1520 cm⁻¹) and amine formation (N-H stretches at 3300–3500 cm⁻¹) .
Q. How can researchers design experiments to study the nitrile group’s role in coordination chemistry?
Methodological Answer:
- Synthesize metal complexes : React the compound with transition metals (e.g., AgNO₃ or CoCl₂) in polar aprotic solvents (acetonitrile/DMF).
- Analytical validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
